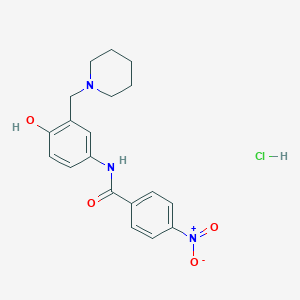![molecular formula C10H16N2S B096762 1-[(2-Méthyl-1,3-thiazol-4-yl)méthyl]pipéridine CAS No. 17386-15-1](/img/structure/B96762.png)
1-[(2-Méthyl-1,3-thiazol-4-yl)méthyl]pipéridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine is a heterocyclic organic compound that features a thiazole ring and a piperidine ring. The molecular formula of this compound is C10H16N2S, and it has a molecular weight of 196.31 g/mol . This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Applications De Recherche Scientifique
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine typically involves the reaction of 2-methyl-1,3-thiazole with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the thiazole, followed by the addition of piperidine to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the purity of the final product are critical factors in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various substituted thiazole derivatives .
Mécanisme D'action
The mechanism of action of 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to changes in biochemical pathways, affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(2-Phenylthiazol-4-yl)methyl]piperidine
- 1-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl]piperidine
- 1-[(2-Methylthiazol-4-yl)methyl]piperazine
Uniqueness
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine is unique due to its specific combination of a thiazole and piperidine ring, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .
Propriétés
IUPAC Name |
2-methyl-4-(piperidin-1-ylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c1-9-11-10(8-13-9)7-12-5-3-2-4-6-12/h8H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNWJJGONMPIRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407586 |
Source


|
| Record name | 1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17386-15-1 |
Source


|
| Record name | 1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl [(4-methoxyphenyl)methyl]phosphonate](/img/structure/B96687.png)








![2,3-Dimethylbenzo[e]benzimidazole](/img/structure/B96700.png)

